molecular formula C15H13NO3 B1451732 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid CAS No. 1042778-06-2

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Cat. No. B1451732
CAS RN: 1042778-06-2
M. Wt: 255.27 g/mol
InChI Key: CEDAGJZABIGBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid (6-HINA) is an organic compound belonging to the class of compounds known as nicotinic acids. It is a derivative of nicotinic acid and is an important intermediate in the synthesis of many pharmaceuticals and other biologically active compounds. 6-HINA has a wide range of applications in the pharmaceutical and biotechnology industries, and is used in the synthesis of a variety of drugs, including painkillers, anti-inflammatories, and antibiotics.

Scientific Research Applications

Plant Growth Regulation

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid: has been studied for its role in plant growth regulation. Research indicates that nicotinic acid derivatives can improve plant tolerance and resistance to abiotic stress, such as heavy metal exposure . This compound could potentially be used to enhance morpho-physiological parameters in plants like Lens culinaris under stress conditions, leading to better growth and development.

Abiotic Stress Response in Plants

This compound may play a significant role in mitigating the effects of abiotic stress in plants. It has been observed that the application of nicotinic acid derivatives can reduce oxidative damage in plants by lowering the accumulation of reactive oxygen species . This application is crucial for maintaining plant health in adverse environmental conditions.

Heavy Metal Detoxification

The exogenous application of nicotinic acid derivatives, including 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid , can aid in the detoxification of heavy metals like lead in plants . This could be particularly beneficial for phytoremediation efforts where plants are used to clean up contaminated soils.

Enhancement of Photosynthetic Efficiency

Studies suggest that nicotinic acid derivatives can improve photosynthetic pigment content and overall photosynthetic performance in plants under heavy metal stress . This application could lead to the development of more resilient plant varieties capable of sustaining high yields in polluted environments.

Improvement of Mineral Nutrition

The application of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid has shown promise in improving the mineral nutrition of plants, particularly under conditions of heavy metal stress . Enhancing the uptake of essential minerals like Zn, Mg, Ca, and K is vital for the proper growth and functioning of plants.

Antioxidant Defense Mechanism Activation

Nicotinic acid derivatives are known to activate antioxidant defense mechanisms in plants. This activation helps plants cope with the oxidative stress caused by various environmental factors, including heavy metal toxicity . By bolstering the plant’s natural defense system, this compound could help in developing crops with enhanced stress tolerance.

properties

IUPAC Name

6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDAGJZABIGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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